N-Methyl valacyclovir

Description

Properties

IUPAC Name |

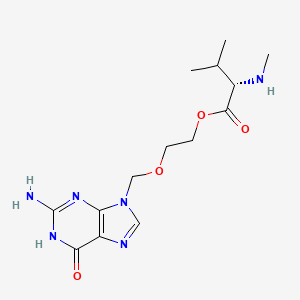

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(methylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N6O4/c1-8(2)9(16-3)13(22)24-5-4-23-7-20-6-17-10-11(20)18-14(15)19-12(10)21/h6,8-9,16H,4-5,7H2,1-3H3,(H3,15,18,19,21)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVQFSIULWJNGD-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346747-65-6 | |

| Record name | N-Methyl valacyclovir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346747656 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-METHYL VALACYCLOVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9M7PV0WCI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Alkylation of Valacyclovir Derivatives via Sodium Hydride-Mediated N-Alkylation

Overview:

This method involves the N-alkylation of a valacyclovir derivative using sodium hydride (NaH) as a base, with subsequent methylation to introduce the N-methyl group.

- Dissolution of a valacyclovir derivative (e.g., N-Arylmethoxycarbonyl valacyclovir) in an ether solvent.

- Controlled addition of sodium hydride at low temperature ($$-20^\circ C$$ to $$20^\circ C$$).

- Warming the mixture to $$40^\circ C - 80^\circ C$$ to facilitate nucleophilic substitution.

- Addition of methylating agents such as methyl iodide (CH$$3$$I) or dimethyl sulfate (DMSO$$4$$) for methylation.

- Post-reaction work-up involves quenching unreacted sodium hydride with acetic acid, evaporation, and purification via silica gel chromatography.

- The molar ratio of valacyclovir derivative to methylating agent typically ranges from 1:1 to 1:10, with optimal yields observed at ratios around 1:6 to 1:8.

- Reaction temperatures are critical; for example, initial addition at $$-20^\circ C$$ followed by warming to $$70^\circ C - 80^\circ C$$ ensures efficient methylation without side reactions.

- Purification often involves column chromatography to isolate the N-methylated intermediate.

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature | $$-20^\circ C$$ to $$80^\circ C$$ | Controlled to prevent side reactions |

| Molar ratio (Valacyclovir derivative: methylating agent) | 1:6 to 1:10 | Optimized for yield |

| Reaction time | 1–24 hours | Longer times improve conversion |

| Purity of final intermediate | >99% (HPLC) | Confirmed via analytical methods |

Reductive Methylation Using Formaldehyde or Methylating Agents

Overview:

Reductive methylation involves reacting the valacyclovir derivative with formaldehyde in the presence of a reducing agent (e.g., sodium cyanoborohydride) to selectively methylate the amino group.

- Dissolving the valacyclovir derivative in a suitable solvent such as methanol or ethanol.

- Adding formaldehyde (37% aqueous solution) and a reducing agent.

- Stirring at room temperature or slightly elevated temperatures (~$$25^\circ C - 50^\circ C$$) for several hours.

- Work-up involves quenching with water, extraction, and purification.

- This method offers mild reaction conditions and high selectivity.

- The reaction typically yields N-methyl valacyclovir with purity exceeding 98%, suitable for pharmaceutical applications.

- Reaction times vary from 2 to 8 hours, depending on conditions.

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature | $$25^\circ C - 50^\circ C$$ | Mild conditions |

| Formaldehyde concentration | 1–3 equivalents | Ensures complete methylation |

| Reducing agent | Sodium cyanoborohydride | Selective reduction |

| Reaction time | 2–8 hours | Optimized for yield and purity |

Direct Methylation Using Methylating Reagents (e.g., Methyl Iodide, Dimethyl Sulfate)

Overview:

This approach involves the direct methylation of valacyclovir or its intermediates using methylating agents under basic conditions.

- Dissolving the valacyclovir derivative in an aprotic solvent like dimethylformamide (DMF).

- Addition of a base such as potassium carbonate (K$$2$$CO$$3$$) or sodium hydride.

- Addition of methylating reagent (e.g., methyl iodide) at low temperature.

- Stirring for several hours at room temperature or slightly elevated temperatures.

- Work-up involves quenching, extraction, and purification.

- Methyl iodide provides high methylation efficiency but requires careful handling due to toxicity.

- Reaction conditions are optimized at temperatures around $$0^\circ C$$ to $$25^\circ C$$.

- Purity levels exceeding 99% are achievable.

| Parameter | Value | Notes |

|---|---|---|

| Reaction temperature | $$0^\circ C - 25^\circ C$$ | To control side reactions |

| Methylating reagent | Methyl iodide | High efficiency |

| Base | K$$2$$CO$$3$$ or NaH | Facilitates methylation |

| Reaction time | 2–12 hours | Depending on conditions |

Summary of Key Parameters Across Methods

| Method | Temperature Range | Methylating Agent | Purity Achieved | Scale-up Potential |

|---|---|---|---|---|

| Sodium hydride-mediated alkylation | $$-20^\circ C$$ to $$80^\circ C$$ | Methyl iodide / DMSO$$_4$$ | >99% | Moderate to high |

| Reductive methylation | $$25^\circ C - 50^\circ C$$ | Formaldehyde + reducing agent | >98% | Moderate |

| Direct methylation | $$0^\circ C - 25^\circ C$$ | Methyl iodide | >99% | High (with safety precautions) |

Chemical Reactions Analysis

Kinetics and Mechanistic Studies

Research has shown that N-methyl valacyclovir undergoes various chemical reactions that can be studied for their kinetics and mechanisms. For instance, a study on the oxidation of valacyclovir using permanganate demonstrated a 2:1 stoichiometry between permanganate and the drug, indicating a complex formation during the reaction. The rate of reaction was influenced by factors such as temperature, concentration of reactants, and ionic strength .

Impurity Formation

During the synthesis of this compound, several impurities can form due to side reactions. Identifying and characterizing these impurities is crucial for ensuring the quality of the final product. Common impurities include:

-

Impurity C : Formed through condensation reactions involving N-methyl-N-carbobenzyloxy valine with acyclovir.

-

Impurity D : Resulting from N-alkylation reactions with ethyl iodide followed by hydrolysis and condensation with acyclovir.

These impurities can be characterized using techniques such as mass spectrometry (MS), infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) spectroscopy .

Characterization of Impurities

| Impurity | Molecular Formula | Mass Spectrum Peak (m/z) | Key IR Absorption (cm⁻¹) |

|---|---|---|---|

| Impurity C | C₁₃H₁₅N₅O₃ | 339 | 1732 (C=O), 3111 (C-H Aromatic) |

| Impurity D | C₁₄H₁₈N₄O₄ | 353 | 1728 (C=O), 1633 (C=O) |

| Impurity F | C₉H₁₁N₃O₂ | 162 | 1744 (C=O), 3358 (N-H) |

Scientific Research Applications

Antiviral Activity

N-Methyl valacyclovir exhibits significant antiviral activity against herpes simplex virus (HSV) and varicella-zoster virus (VZV). Its mechanism of action is similar to that of acyclovir, where it inhibits viral DNA synthesis by competing with deoxyguanosine triphosphate for incorporation into viral DNA.

Formulation Studies

Recent studies have focused on developing various formulations of N-MV, including topical gels and oral tablets, to enhance its bioavailability and therapeutic efficacy.

Topical Gel Formulation

- A study evaluated the formulation and evaluation of valacyclovir topical gel, which included N-MV as an active ingredient. The gel demonstrated effective antiviral activity against HSV in vitro, suggesting potential for localized treatment applications .

- Table 1: Comparison of Formulations

| Formulation Type | Active Ingredient | Efficacy | Route of Administration |

|---|---|---|---|

| Topical Gel | This compound | High | Topical |

| Oral Tablet | Valacyclovir | Moderate | Oral |

Herpes Simplex Encephalitis

Clinical trials have investigated the use of valacyclovir (including N-MV) in treating herpes simplex encephalitis (HSE). While standard intravenous acyclovir remains the first-line treatment, adjunctive therapy with valacyclovir has been explored to improve neuropsychological outcomes in patients .

- Case Study Summary : A randomized controlled trial assessed long-term outcomes in HSE patients receiving adjunctive valacyclovir therapy post-intravenous acyclovir treatment. Results indicated no significant improvement in neuropsychological outcomes compared to placebo .

Resistance Management

As antiviral resistance becomes a growing concern, N-MV's unique structure may offer advantages in managing resistant strains of HSV and VZV. Ongoing research aims to evaluate its effectiveness against strains resistant to conventional therapies .

Mechanism of Action

N-Methyl valacyclovir acts as a prodrug, similar to valacyclovir. It is converted in vivo to acyclovir, which is then phosphorylated by viral thymidine kinase and subsequently by cellular enzymes to acyclovir triphosphate. This triphosphate form inhibits viral DNA polymerase, preventing viral DNA replication .

Comparison with Similar Compounds

Valacyclovir vs. N-Methyl Valacyclovir

- Structural Differences: The substitution of the valine amino group with a methyl group reduces hydrogen-bonding capacity, which is critical for transporter recognition. Valacyclovir’s binding to PEPT1 depends on interactions between its amino terminus and residues like N347 and E418 in the transporter . The N-methyl group disrupts this interaction, likely impairing transporter-mediated uptake.

- Bioavailability : Valacyclovir achieves ~54% absolute bioavailability in humans due to efficient conversion to acyclovir . This compound, however, is expected to exhibit lower bioavailability due to reduced transporter affinity and slower enzymatic hydrolysis of the ester bond.

Acyclovir

Delta-Aminolevulinic Acid (δ-ALA)

- Structural Comparison : δ-ALA shares a similar binding position in peptide transporters with valacyclovir but adopts an opposite orientation in the binding pocket .

- Transport Efficiency : Both compounds are transported by PEPT1 and basolateral peptide transporters, but δ-ALA exhibits greater apical-to-basolateral transport asymmetry in intestinal cells .

- Therapeutic Use : δ-ALA is used in photodynamic therapy, unlike valacyclovir derivatives, which are antiviral .

Valganciclovir

- Prodrug Design : Valganciclovir, the L-valyl ester of ganciclovir, shares valacyclovir’s prodrug strategy but targets cytomegalovirus (CMV).

- N-Methyl Analog : N-Methyl valganciclovir hydrochloride (CAS: 1401562-16-0) is an impurity in ganciclovir production, analogous to this compound. Both methylated derivatives show reduced conversion to active drugs due to steric hindrance .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

- Transport Dynamics: Methylation at the valine amino group in valacyclovir analogs diminishes interactions with peptide transporters, as seen in this compound and N-methyl valganciclovir. This highlights the valine moiety’s critical role in prodrug design .

- Clinical Efficacy : Valacyclovir’s superior bioavailability over acyclovir is well-documented , but structural modifications like N-methylation render derivatives therapeutically inert, underscoring the precision required in prodrug engineering.

Biological Activity

N-Methyl valacyclovir is a modified form of valacyclovir, which itself is an amino acid ester prodrug of acyclovir, primarily used in the treatment of herpesvirus infections. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, clinical efficacy, and potential therapeutic applications.

Overview of Valacyclovir and Its Prodrug Mechanism

Valacyclovir is rapidly converted to acyclovir in the body, where it exerts its antiviral effects. The conversion occurs primarily through the action of esterases, which hydrolyze the valine ester bond to release acyclovir and valine . The bioavailability of valacyclovir is significantly higher than that of acyclovir alone, with oral bioavailability reported at approximately 54% compared to 20% for acyclovir . This enhanced absorption makes valacyclovir a more effective option for treating herpes simplex virus (HSV) and varicella-zoster virus (VZV) infections.

The antiviral activity of this compound is attributed to its active metabolite, acyclovir. Acyclovir acts as a nucleoside analog that inhibits viral DNA polymerase, thus preventing viral replication. The mechanism involves:

- Incorporation into Viral DNA : Acyclovir is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further phosphorylated to its active form, acyclovir triphosphate. This compound competes with deoxyguanosine triphosphate for incorporation into viral DNA.

- Chain Termination : Once incorporated into the viral DNA chain, acyclovir triphosphate causes premature termination of DNA synthesis due to the lack of a 3' hydroxyl group .

Pharmacokinetics and Bioavailability

The pharmacokinetic profile of this compound indicates rapid absorption and conversion to acyclovir. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 54% |

| Peak plasma concentration | Achieved within 1-2 hours |

| Half-life | Approximately 2.5-3 hours |

These properties contribute to its effectiveness in treating acute herpesvirus infections by ensuring adequate systemic levels of the active drug.

Treatment of Herpes Simplex Encephalitis (HSE)

A study investigated the efficacy of long-term valacyclovir treatment in patients with HSE following standard intravenous acyclovir therapy. The results indicated no significant improvement in neuropsychological outcomes when compared to placebo . This suggests that while valacyclovir is effective in reducing viral load initially, its role as an adjunct therapy may be limited.

Alzheimer's Disease Research

Recent research has explored the potential neuroprotective effects of valacyclovir in Alzheimer's disease (AD). In an experimental study, valacyclovir demonstrated comparable efficacy to donepezil in improving cognitive functions and reducing neuroinflammation markers in rat models . The findings suggest that targeting latent HSV infections may have implications for AD pathology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.